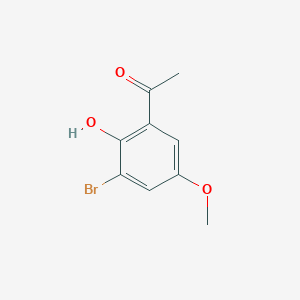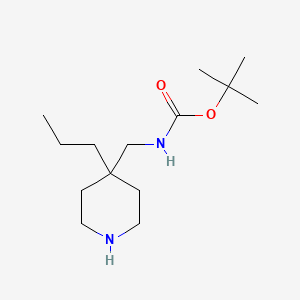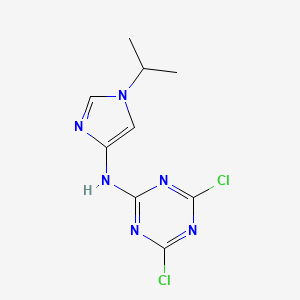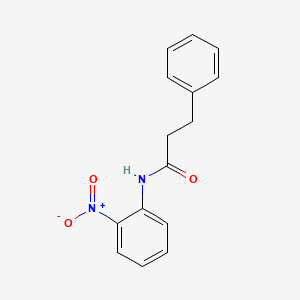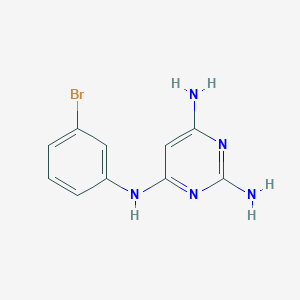
Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique stereochemistry, which is denoted by the (1R,2S) configuration. It is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its versatile reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate typically involves the aldol reaction, where an enolate reacts with an aldehyde or ketone. One common method involves the use of boron-mediated asymmetric aldol reactions. For example, a solution of the enolate is prepared by reacting a carboxylic ester with dicyclohexylboron triflate in dichloromethane at low temperatures, followed by the addition of an aldehyde .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces esters or amides.
科学研究应用
Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets. It can act as a substrate or inhibitor for certain enzymes, influencing biochemical pathways and cellular processes.
相似化合物的比较
Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate can be compared with other similar compounds such as:
Ethyl (1R,2S)-2-methyl-4-hydroxycyclopentane-1-carboxylate: Differing by the presence of a hydroxyl group instead of a ketone.
Ethyl (1R,2S)-2-methyl-4-aminocyclopentane-1-carboxylate: Differing by the presence of an amino group.
Ethyl (1R,2S)-2-methyl-4-methylenecyclopentane-1-carboxylate: Differing by the presence of a methylene group.
These compounds share similar structural frameworks but exhibit different chemical properties and reactivities due to the variations in functional groups.
属性
CAS 编号 |
60886-47-7 |
|---|---|
分子式 |
C9H14O3 |
分子量 |
170.21 g/mol |
IUPAC 名称 |
ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-3-12-9(11)8-5-7(10)4-6(8)2/h6,8H,3-5H2,1-2H3/t6-,8+/m0/s1 |
InChI 键 |
PHQDSQKSTRVKJN-POYBYMJQSA-N |
手性 SMILES |
CCOC(=O)[C@@H]1CC(=O)C[C@@H]1C |
规范 SMILES |
CCOC(=O)C1CC(=O)CC1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


